8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a cyclopropyl group at the 8-position and a carboxylic acid group at the 3-position further distinguishes this compound. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable cyclopropyl-containing aldehyde or ketone under acidic conditions. For instance, the reaction of 2-aminopyridine with cyclopropylcarboxaldehyde in the presence of a strong acid catalyst like p-toluenesulfonic acid (p-TSA) in a solvent such as dimethylformamide (DMF) at elevated temperatures can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The exact molecular pathways and targets may vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-TB activity.
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid: Used in various synthetic applications.
Uniqueness: 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
8-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)9-6-12-10-8(7-3-4-7)2-1-5-13(9)10/h1-2,5-7H,3-4H2,(H,14,15) |
InChI Key |
MDRXAKNJDIYWTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CN3C2=NC=C3C(=O)O |
Origin of Product |
United States |
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